molecular formula C22H24ClN3O3S B2861490 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1798529-45-9

2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2861490
CAS No.: 1798529-45-9
M. Wt: 445.96
InChI Key: MTTSSBLKPWUHEI-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 1,2,4-oxadiazole ring, a piperidine moiety, a thiophen-3-yl substituent, and a 4-chlorophenoxy group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in drug design, often serving as a bioisostere for ester or amide groups .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-22(2,28-18-7-5-17(23)6-8-18)21(27)26-10-3-4-15(13-26)12-19-24-20(25-29-19)16-9-11-30-14-16/h5-9,11,14-15H,3-4,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTSSBLKPWUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Bioactivity Correlations

The compound’s 1,2,4-oxadiazole and thiophene motifs are shared with several bioactive molecules. For example:

  • Compound 21 (RTB70) : A piperazine-containing derivative with a thiophen-2-ylthio group (). While piperazine differs from piperidine in ring saturation, both moieties enhance solubility and modulate receptor interactions. The thiophene group in RTB70 contributes to π-π stacking with protein targets, a property likely shared with the thiophen-3-yl group in the target compound .
  • Example 76 () : Features a thiophen-2-yl group linked to a pyrazolo[3,4-d]pyrimidine core. The substitution position (thiophen-3-yl vs. thiophen-2-yl) may alter electronic effects and binding specificity, as seen in SAR studies of kinase inhibitors .

Table 1: Structural and Bioactivity Comparisons

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 1,2,4-Oxadiazole, Piperidine Thiophen-3-yl, 4-Chlorophenoxy Hypothetical kinase inhibition* N/A
RTB70 (Compound 21) Piperazine Thiophen-2-ylthio Anticancer (NCI-60 screening)
Example 76 () Pyrazolo[3,4-d]pyrimidine Thiophen-2-yl, Morpholinomethyl Kinase inhibition (e.g., EGFR)
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)... Thiazolidinone Chlorophenyl, Cyclopentyl Antimicrobial, Antifungal

*Inferred from structural similarity to kinase inhibitors with oxadiazole scaffolds .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is absent, trends from analogs suggest:

  • Molecular Weight : Estimated ~500–550 g/mol (comparable to Example 76, M⁺+1 = 531.3) .
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis, improving half-life relative to ester-containing analogs .

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